An In-depth Technical Guide on the Crystal Structure and Conformational Analysis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea
An In-depth Technical Guide on the Crystal Structure and Conformational Analysis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique coordination properties.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, crystal structure, and conformational analysis of a specific unsymmetrical thiourea, 1-(2-Bromophenyl)-3-cyclobutyl-thiourea. While this exact derivative may not have extensive dedicated literature, this document synthesizes established principles and experimental data from closely related analogues to present a predictive yet robust analysis. We will explore the synthetic route, delve into the intricacies of its three-dimensional architecture as determined by X-ray crystallography, and analyze its conformational dynamics in solution using spectroscopic and computational methods. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel thiourea-based compounds.
Introduction: The Significance of Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organic compounds characterized by the N-C(=S)-N linkage. The presence of both hydrogen bond donors (N-H groups) and a readily polarizable hydrogen bond acceptor (the thione sulfur atom) makes them exceptional building blocks for creating intricate supramolecular assemblies.[1][4] These non-covalent interactions, particularly N-H···S and N-H···O hydrogen bonds, often dictate the crystal packing and, by extension, the material's bulk properties.[4][5]
From a pharmaceutical perspective, thiourea derivatives are privileged scaffolds, appearing in a range of clinically used drugs and drug candidates with activities spanning antiviral, antibacterial, antifungal, and anticancer applications.[3][6] The conformational flexibility and hydrogen bonding capabilities of the thiourea moiety are crucial for its interaction with biological targets, such as enzymes and receptors.[7][8] Understanding the three-dimensional structure and conformational preferences of these molecules is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).
This guide focuses on 1-(2-Bromophenyl)-3-cyclobutyl-thiourea, a molecule that combines an aromatic bromophenyl group with an aliphatic cyclobutyl moiety. The ortho-bromo substituent on the phenyl ring is expected to introduce steric and electronic effects that will significantly influence the molecule's conformation and crystal packing.
Synthesis and Spectroscopic Characterization
The synthesis of unsymmetrical thioureas like 1-(2-Bromophenyl)-3-cyclobutyl-thiourea is typically straightforward and can be achieved through several established methods.
Synthetic Protocol
A common and efficient route involves the reaction of an isothiocyanate with a primary amine.[9] In this case, 2-bromophenyl isothiocyanate would be reacted with cyclobutylamine.
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea
-
Preparation of Isothiocyanate (if not commercially available): 2-Bromoaniline can be converted to 2-bromophenyl isothiocyanate using reagents like thiophosgene or by reaction with carbon disulfide in the presence of a base.
-
Reaction: Dissolve 2-bromophenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetone.[9][10]
-
Amine Addition: To the stirring solution, add cyclobutylamine (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.[11]
Figure 1: General synthetic workflow for 1-(2-Bromophenyl)-3-cyclobutyl-thiourea.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3200-3400 cm⁻¹, a strong C=S (thione) stretching band around 700-850 cm⁻¹, and C-N stretching vibrations around 1300 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will display distinct signals for the aromatic protons of the 2-bromophenyl group, the N-H protons (which may appear as broad singlets), and the aliphatic protons of the cyclobutyl ring. The chemical shifts of the N-H protons can be sensitive to solvent and concentration due to hydrogen bonding.[12][13]
-
¹³C NMR: The spectrum will show a characteristic signal for the thione carbon (C=S) in the range of 170-180 ppm.[6][12] Signals for the aromatic carbons and the aliphatic carbons of the cyclobutyl group will also be present in their respective expected regions.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Crystal Structure Analysis
The solid-state structure of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea would be definitively determined by single-crystal X-ray diffraction.[1][12] Based on the crystal structures of similar compounds, several key features can be anticipated.[14][15]
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14][16]
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[14][16]
Anticipated Molecular Geometry and Intermolecular Interactions
The molecular structure is defined by the spatial arrangement of its constituent atoms. Key parameters include bond lengths, bond angles, and torsion (dihedral) angles.
| Parameter | Anticipated Value Range | Significance |
| C=S Bond Length | 1.65 - 1.71 Å | Typical double bond character of the thione group. |
| C-N Bond Lengths | 1.33 - 1.45 Å | Partial double bond character due to resonance. |
| Dihedral Angle (Phenyl vs. Thiourea) | 60 - 90° | The steric bulk of the ortho-bromo group is expected to cause a significant twist between the phenyl ring and the thiourea plane.[14][15] |
Table 1: Anticipated Crystallographic Parameters for 1-(2-Bromophenyl)-3-cyclobutyl-thiourea.
Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonds. Thiourea derivatives commonly form centrosymmetric dimers via a pair of N-H···S hydrogen bonds, creating an R²₂(8) graph-set motif.[4] Additionally, C-H···S and potentially Br···S or Br···π interactions could play a role in stabilizing the three-dimensional crystal lattice.[11][17]
Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.
Conformational Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, conformational analysis explores the different spatial arrangements (conformers) accessible to the molecule, particularly in solution. This is crucial for understanding its behavior in biological systems. Thiourea derivatives can exist in different conformations due to rotation around the C-N single bonds.[18]
Conformational Isomers
For a disubstituted thiourea, several conformers are possible, often described by the orientation of the substituents relative to the C=S bond (cis or trans). The primary conformers for the thiourea core are trans-trans, cis-trans, and cis-cis.[18] The trans-trans conformation is often favored as it allows both N-H groups to be available for intermolecular hydrogen bonding, which is important for catalytic activity and receptor binding.[18]
Experimental Conformational Analysis: NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[13]
-
Chemical Shifts: The chemical shifts of the N-H protons can provide clues about their involvement in intra- or intermolecular hydrogen bonding.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, helping to establish the relative orientation of different parts of the molecule, such as the phenyl ring and the cyclobutyl group. This can help to distinguish between different rotational conformers.[13]
-
Variable Temperature (VT) NMR: VT-NMR studies can be used to investigate the energy barriers to rotation around the C-N bonds.[19]
Computational Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data.[20][21]
Computational Protocol:
-
Conformational Search: A systematic search for low-energy conformers is performed by rotating the key single bonds (e.g., C-N and C-C bonds).
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[21]
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature.
-
Analysis of Non-covalent Interactions: Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations.[4]
For 1-(2-Bromophenyl)-3-cyclobutyl-thiourea, computational analysis would likely reveal that the most stable conformer features a significant twist of the bromophenyl ring out of the plane of the thiourea moiety to minimize steric clash with the sulfur atom and the adjacent N-H group.
Figure 3: Logical relationship between experimental and computational methods in conformational analysis.
Conclusion
This technical guide has outlined the key aspects of the synthesis, structural characterization, and conformational analysis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea. By drawing upon established knowledge of related thiourea derivatives, we can predict a straightforward synthesis, a crystal structure dominated by N-H···S hydrogen bonding and a significant torsion induced by the ortho-bromo substituent, and a dynamic conformational equilibrium in solution. The interplay of these structural features is fundamental to the chemical and biological properties of this class of molecules. A thorough understanding of these principles is essential for the rational design of new thiourea derivatives with tailored properties for applications in drug discovery and materials science.
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